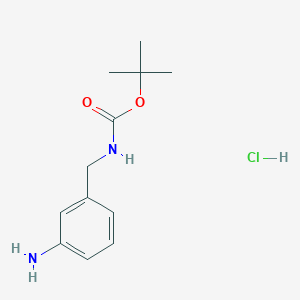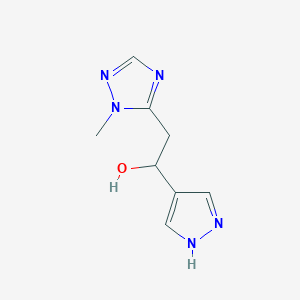
tert-Butyl 3-aminobenzylcarbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-aminobenzylcarbamate hydrochloride: is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.75 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminobenzylcarbamate hydrochloride typically involves the reduction of tert-Butyl 3-nitrobenzylcarbamate. One common method includes the following steps :
Reduction Reaction: tert-Butyl 3-nitrobenzylcarbamate is dissolved in ethanol, and 10% palladium on carbon (Pd-C) is added. The mixture is stirred at room temperature under a hydrogen atmosphere for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group in tert-Butyl 3-nitrobenzylcarbamate is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd-C) catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Reduction: tert-Butyl 3-aminobenzylcarbamate.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-aminobenzylcarbamate hydrochloride is used as an intermediate in the synthesis of various organic compounds .
Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications .
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-aminobenzylcarbamate hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-nitrobenzylcarbamate
- tert-Butyl 3-aminobenzylcarbamate
- tert-Butyl 4-hydroxybenzylcarbamate
Uniqueness: tert-Butyl 3-aminobenzylcarbamate hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for various applications in medicinal chemistry and other scientific research fields .
Eigenschaften
Molekularformel |
C12H19ClN2O2 |
|---|---|
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
tert-butyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |
InChI-Schlüssel |
OXQSISZHBXOCAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)

![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)


![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)



